molecular formula C16H15NO2S B11070969 3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole

3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole

Cat. No.: B11070969
M. Wt: 285.4 g/mol
InChI Key: JQEYIILBFDIPIW-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features a sulfonyl group attached to a methylphenyl moiety, which can influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the reaction involves the use of 4-methylphenylsulfonyl chloride and an appropriate indole precursor under basic conditions to introduce the sulfonylmethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and receptors, influencing their activity. The indole ring can also participate in various biochemical processes, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole is unique due to the presence of the sulfonylmethyl group, which can significantly influence its chemical reactivity and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

3-[(4-methylphenyl)sulfonylmethyl]-1H-indole

InChI

InChI=1S/C16H15NO2S/c1-12-6-8-14(9-7-12)20(18,19)11-13-10-17-16-5-3-2-4-15(13)16/h2-10,17H,11H2,1H3

InChI Key

JQEYIILBFDIPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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